![molecular formula C12H12N2O3 B3073757 3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1018151-12-6](/img/structure/B3073757.png)
3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Vue d'ensemble
Description
3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CEIPCA) is an organic compound belonging to the class of isoxazoles. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. CEIPCA has a wide range of applications in synthetic chemistry, biochemistry, and medicinal chemistry. This article provides a comprehensive overview of CEIPCA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Combinatorial Chemistry and Synthesis
- A study by Volochnyuk et al. (2010) describes the creation of a library of fused pyridine-4-carboxylic acids, including isoxazolo[5,4-b]pyridines, through a Combes-type reaction. This method demonstrates the potential for these compounds in combinatorial chemistry, facilitating further chemical transformations and heterocyclizations (Volochnyuk et al., 2010).
Structural and Mechanistic Studies
- The research by Yıldırım et al. (2005) focuses on the functionalization reactions of pyrazole carboxylic acid and acid chloride, providing insights into the structural aspects of similar compounds like isoxazolo[5,4-b]pyridines (Yıldırım et al., 2005).
Synthesis of Biologically Active Scaffolds
- A 2021 study by Yakovenko and Vovk developed methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, indicating the potential of similar structures in creating biologically active scaffolds (Yakovenko & Vovk, 2021).
Heterocyclic Chemistry
- Research by Harb et al. (1989) demonstrates the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into isoxazolo[3,4-b]pyridines, showcasing the versatility of these compounds in heterocyclic chemistry (Harb et al., 1989).
Antibacterial Agent Synthesis
- Miyamoto et al. (1987) synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, similar to 3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, indicating their use as antibacterial agents (Miyamoto et al., 1987).
Material Synthesis
- The study by Marandi (2018) on the synthesis of imidazo[1,2-a]pyridine-8-carboxylic acids, through a three-component condensation reaction, highlights the relevance of similar compounds in material synthesis, particularly in medicinal and biological sciences (Marandi, 2018).
Propriétés
IUPAC Name |
3-cyclopropyl-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-7-5-8(12(15)16)9-10(6-3-4-6)14-17-11(9)13-7/h5-6H,2-4H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDFKUCHGLCKEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C3CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.